molecular formula C16H18O B165870 Bis(alpha-phenylethyl) ether CAS No. 93-96-9

Bis(alpha-phenylethyl) ether

Cat. No. B165870
CAS RN: 93-96-9
M. Wt: 226.31 g/mol
InChI Key: WXAVSTZWKNIWCN-UHFFFAOYSA-N
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Description

Bis(alpha-phenylethyl) ether is an organic compound with the molecular formula C16H18O . It is also known by several other names such as A-methylbenzyl ether, 1,1’-Diphenyldiethyl ether, and 1-(1-phenylethoxy)ethylbenzene .


Molecular Structure Analysis

The molecular structure of Bis(alpha-phenylethyl) ether consists of two phenylethyl groups connected by an ether linkage (an oxygen atom). The IUPAC name for this compound is 1-(1-phenylethoxy)ethylbenzene . The InChI string and the Canonical SMILES provide a textual representation of the compound’s structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Oxidation of α-Phenylethyl Chloride : Bis(alpha-phenylethyl) ether is formed through the oxidation of α-phenylethyl chloride by metal oxides like mercuric oxide, lead dioxide, and thallium(III) oxide (AkiyamaFuminori, 1974).

Applications in Polymer Science

  • Bis(4(1-Methyl-1,2-Epoxyethyl)) Derivatives : Derivatives of phenyl ether, such as bis(4-phenoxyphenyl) ether, have been synthesized, demonstrating potential applications in the field of polymer science (R. Neville & J. W. Mahoney, 1967).
  • Bis(β-Diketonate) Lanthanide Complexes : Bis(alpha-phenylethyl) ether derivatives, specifically bis(β-diketonate) complexes, show luminescent properties, indicating their use in materials science, particularly in light-emitting applications (Jingwen Shi et al., 2013).

Supramolecular Chemistry

  • Copolymerization with Bisparaquat Homoditopic Monomers : Bis(crown ether) monomers, related to bis(alpha-phenylethyl) ether structures, show the ability to form linear supramolecular polymers, highlighting its significance in the field of supramolecular chemistry (Qizhong Zhou et al., 2010).

Novel Material Synthesis

  • Polyimides from Bis(Ether Anhydrides) : The synthesis of new polyimides using bis(ether anhydrides), a class of compounds related to bis(alpha-phenylethyl) ether, indicates applications in creating novel materials with unique thermal and solubility properties (Qiding Mi et al., 1997).

Supramolecular Assemblies

  • pH-Responsive Pseudorotaxane Formation : Research into bis(m-phenylene)-32-crown-10-functionalized dendrimers, closely related to bis(alpha-phenylethyl) ether, reveals potential in creating pH-responsive supramolecular assemblies (Jason W. Jones et al., 2003).

Future Directions

Micellar conditions are a new direction of study for ether synthesis as they are simple, efficient, economical, and environmentally friendly . This could potentially apply to the synthesis of Bis(alpha-phenylethyl) ether as well.

Mechanism of Action

Mode of Action

For instance, some ethers can act as leaving groups in chemical reactions, while others may participate in hydrogen bonding or van der Waals interactions . The exact interaction of Bis(alpha-phenylethyl) ether with its targets would depend on the specific biological context and requires further investigation.

Biochemical Pathways

Ethers can be involved in a variety of biochemical processes, including the synthesis of other organic compounds . The downstream effects of these processes can vary widely, depending on the specific context and the other molecules involved.

Pharmacokinetics

The compound’s physical properties such as its molecular weight of 22631, density of 10020, melting point of -299°C, and boiling point of 32793°C could influence its bioavailability and pharmacokinetics.

properties

IUPAC Name

1-(1-phenylethoxy)ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAVSTZWKNIWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918794
Record name 1,1'-[Oxydi(ethane-1,1-diyl)]dibenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(alpha-phenylethyl) ether

CAS RN

93-96-9
Record name Bis(1-phenylethyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(alpha-phenylethyl) ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Diphenyldiethyl ether
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Record name 1,1'-[Oxydi(ethane-1,1-diyl)]dibenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(oxydiethylidene)bisbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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